molecular formula C12H11FN2 B566892 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine CAS No. 1247245-81-3

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Cat. No.: B566892
CAS No.: 1247245-81-3
M. Wt: 202.232
InChI Key: MDZIEXYUPXYZGX-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine is an organic compound with the molecular formula C12H11FN2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridin-2-amine structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2-fluoro-5-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for various research and industrial applications .

Biological Activity

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

\text{C}_{12}\text{H}_{12}\text{F}\text{N}\quad (Molecular\Weight:\201.23\g/mol)

This compound features a pyridine ring substituted with a fluoro and a methyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as dihydrofolate reductase (DHFR) and various tyrosine kinases, which are crucial in cell signaling pathways and cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, potentially inhibiting the growth of pathogenic microorganisms .

Antimicrobial Activity

Research indicates that derivatives related to this compound have demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the following table:

CompoundTarget OrganismMIC (mg/mL)
This compoundE. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048
S. aureus0.0098

These results indicate potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad-spectrum antimicrobial potential .

Case Studies

  • In Vitro Studies : A study conducted on various pyridine derivatives showed that compounds similar to this compound exhibited moderate to high inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 18 mm to 24 mm .
  • Cancer Cell Line Studies : In research focusing on cancer therapeutics, pyridine derivatives have been tested for their ability to inhibit cell proliferation in human tumor cell lines (e.g., HeLa and HCT116). These studies suggest that such compounds can induce apoptosis in cancer cells through kinase inhibition pathways .

Properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-2-4-11(13)10(6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZIEXYUPXYZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718601
Record name 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247245-81-3
Record name 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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